Cas no 2413898-69-6 (tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate)

Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate is a specialized carbamate derivative featuring a tert-butyl protecting group and a hydroxyethoxy-substituted phenylmethyl moiety. This compound is valued in synthetic organic chemistry for its stability and versatility as an intermediate in the preparation of pharmaceuticals and fine chemicals. The tert-butyl group enhances steric protection, while the hydroxyethoxy side chain offers functionalization potential for further derivatization. Its well-defined structure and reactivity make it suitable for controlled N-alkylation and carbamate deprotection strategies. The compound is particularly useful in peptide and heterocycle synthesis, where selective protection and deprotection are critical. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate structure
2413898-69-6 structure
商品名:tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate
CAS番号:2413898-69-6
MF:C16H25NO4
メガワット:295.374005079269
CID:5674661
PubChem ID:165768178

tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate 化学的及び物理的性質

名前と識別子

    • EN300-26665635
    • 2413898-69-6
    • tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
    • tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate
    • インチ: 1S/C16H25NO4/c1-5-17(15(19)21-16(2,3)4)12-13-8-6-7-9-14(13)20-11-10-18/h6-9,18H,5,10-12H2,1-4H3
    • InChIKey: ARSXZMSLRIVMLH-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(CC)CC1C=CC=CC=1OCCO)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 295.17835828g/mol
  • どういたいしつりょう: 295.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 314
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26665635-0.05g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6 95.0%
0.05g
$539.0 2025-03-20
Enamine
EN300-26665635-10g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6
10g
$2762.0 2023-09-12
Enamine
EN300-26665635-1.0g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6 95.0%
1.0g
$642.0 2025-03-20
Enamine
EN300-26665635-10.0g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6 95.0%
10.0g
$2762.0 2025-03-20
Enamine
EN300-26665635-0.1g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6 95.0%
0.1g
$565.0 2025-03-20
Enamine
EN300-26665635-1g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6
1g
$642.0 2023-09-12
Enamine
EN300-26665635-0.25g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6 95.0%
0.25g
$591.0 2025-03-20
Enamine
EN300-26665635-2.5g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6 95.0%
2.5g
$1260.0 2025-03-20
Enamine
EN300-26665635-0.5g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6 95.0%
0.5g
$616.0 2025-03-20
Enamine
EN300-26665635-5.0g
tert-butyl N-ethyl-N-{[2-(2-hydroxyethoxy)phenyl]methyl}carbamate
2413898-69-6 95.0%
5.0g
$1862.0 2025-03-20

tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate 関連文献

tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamateに関する追加情報

Introduction to Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate (CAS No. 2413898-69-6)

Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate, identified by its Chemical Abstracts Service (CAS) number 2413898-69-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a tert-butyl group, an ethylamine moiety, and a phenyl ring substituted with a 2-hydroxyethoxy group, each contributing to its unique chemical properties and biological interactions.

The tert-butyl group at the N-terminus of the carbamate moiety enhances the lipophilicity of the molecule, facilitating its cellular penetration and interaction with biological targets. This feature is particularly relevant in drug design, where optimal solubility and membrane permeability are critical for efficacy. The presence of the ethylamine moiety further modulates the compound's pharmacokinetic profile, influencing its metabolic stability and distribution within the body. Additionally, the phenyl ring with a 2-hydroxyethoxy substituent introduces hydrophilic characteristics, which can improve water solubility and binding affinity to specific biomolecules.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate and biological targets. Studies have demonstrated that this compound exhibits promising binding affinity to certain enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents. For instance, preliminary computational studies suggest that it may interact with enzymes involved in metabolic pathways, potentially offering benefits in managing metabolic disorders.

The synthesis of Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate involves multi-step organic reactions, including condensation, alkylation, and hydroxylation processes. The precise control of reaction conditions is essential to achieve high yield and purity, which are critical for pharmaceutical applications. Modern synthetic methodologies, such as catalytic hydrogenation and microwave-assisted synthesis, have been employed to optimize production efficiency while maintaining stringent quality standards.

In the realm of drug discovery, Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate has been explored as a potential intermediate in the development of new medications targeting various diseases. Its structural versatility allows for modifications that can enhance specific pharmacological properties, such as selectivity and duration of action. Researchers are particularly interested in its potential as a precursor for compounds that modulate inflammatory pathways, making it relevant for conditions like arthritis and autoimmune diseases.

The pharmacological profile of this compound is further illuminated by recent preclinical studies. These investigations have highlighted its ability to inhibit certain enzymatic activities without significant off-target effects, suggesting a favorable safety profile. Additionally, studies on its interaction with cell membranes indicate that it can be efficiently incorporated into lipid bilayers, which may be advantageous for drug delivery systems designed to enhance bioavailability.

The role of Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate in medicinal chemistry is not limited to its direct therapeutic applications. It also serves as a valuable tool in chemical biology research, helping scientists unravel the mechanisms of various biological processes. By studying how this compound interacts with biomolecules at the molecular level, researchers can gain insights into disease pathways and develop more targeted interventions.

As our understanding of molecular interactions continues to evolve, so does the potential of compounds like Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate. Emerging technologies in artificial intelligence (AI) and machine learning (ML) are being leveraged to predict new applications and optimize synthetic routes more efficiently. These innovations hold promise for accelerating drug discovery pipelines and bringing novel treatments to patients more quickly.

The future directions for research on Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate include exploring its role in combination therapies and investigating its potential as an adjuvant in existing treatments. By combining this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could improve therapeutic outcomes. Furthermore, studying its interactions with nucleic acids may uncover new avenues for treating genetic disorders or cancer.

In conclusion,Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate (CAS No. 2413898-69-6) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As advancements in synthetic chemistry and computational biology continue to unfold,Tert-butyl N-ethyl-N-{2-(2-hydroxyethoxy)phenylmethyl}carbamate is poised to play an increasingly significant role in shaping the future of medicine.

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